![molecular formula C18H19F3N2O2S B2512408 1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazine CAS No. 334974-65-1](/img/structure/B2512408.png)
1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazine
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Overview
Description
1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazine is a chemical compound with the molecular formula C12H15F3N2 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of 1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazine and its derivatives often involves the use of benzylpiperazine as a starting material . The process may involve various chemical reactions, including the integration of sulfonyl piperazine .Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazine is characterized by a piperazine ring substituted with a benzyl group and a (3-(trifluoromethyl)phenyl)sulfonyl group .Physical And Chemical Properties Analysis
1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazine is a liquid with a density of 1.239 g/mL at 25 °C . It has a boiling point of 88-89 °C at 0.02 mmHg . Its molecular weight is 244.256 .Scientific Research Applications
- Researchers have explored the antimicrobial potential of 1-(3-trifluoromethylphenyl)piperazine and its derivatives. For instance, dichloro aniline derivatives containing this piperazine scaffold demonstrated potent activity against Staphylococcus aureus , including methicillin-resistant strains . Further investigations into its mechanism of action and potential clinical applications are ongoing.
- During migraine attacks, levels of calcitonin gene-related peptide (CGRP) rise in the cranial circulation, contributing to migraine-like headaches. A derivative of 1-(3-trifluoromethylphenyl)piperazine was synthesized and studied for its potential as a CGRP antagonist . Understanding its interactions with CGRP receptors may lead to novel migraine treatments.
- Metal-free and metallophthalocyanines containing 4-[(3-(trifluoromethyl)benzyl)oxy]phenyl groups have been investigated using electrochemical and spectroelectrochemical methods. These studies provide insights into their redox behaviors and potential applications in materials science .
Antimicrobial Activity
Migraine Research
Spectroelectrochemistry and Redox Behaviors
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves should be used .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with the benzylic position . The benzylic position is a specific site on an organic molecule that is often involved in chemical reactions .
Mode of Action
The mode of action of 1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazine involves interactions at the benzylic position . These interactions can include free radical bromination, nucleophilic substitution, and oxidation . In particular, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
The compound’s interactions at the benzylic position suggest it may influence pathways involving free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The compound’s molecular weight is 24426 , which may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Similar compounds have been shown to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase .
properties
IUPAC Name |
1-benzyl-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2S/c19-18(20,21)16-7-4-8-17(13-16)26(24,25)23-11-9-22(10-12-23)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBLKHISTFCZTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazine |
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